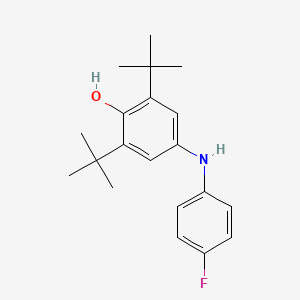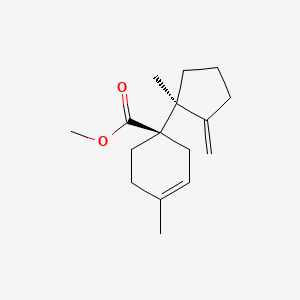
3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, methyl ester, (R*,S*)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, methyl ester, (R*,S*)- is a complex organic compound with a unique structure It is characterized by a cyclohexene ring with a carboxylic acid group, a methyl group, and a methylenecyclopentyl group
Vorbereitungsmethoden
The synthesis of 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, methyl ester, (R*,S*)- involves several steps. The synthetic routes typically include the formation of the cyclohexene ring, followed by the introduction of the carboxylic acid group, the methyl group, and the methylenecyclopentyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, methyl ester, (R*,S*)- has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which it is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a specific biological response. The molecular targets and pathways involved can be studied using various biochemical and molecular biology techniques.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, methyl ester, (R*,S*)- stands out due to its unique structure and properties. Similar compounds may include other cyclohexene derivatives or compounds with similar functional groups. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
104762-30-3 |
|---|---|
Molekularformel |
C16H24O2 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
methyl (1R)-4-methyl-1-[(1S)-1-methyl-2-methylidenecyclopentyl]cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C16H24O2/c1-12-7-10-16(11-8-12,14(17)18-4)15(3)9-5-6-13(15)2/h7H,2,5-6,8-11H2,1,3-4H3/t15-,16+/m0/s1 |
InChI-Schlüssel |
KBMBSPMOTKPKBW-JKSUJKDBSA-N |
Isomerische SMILES |
CC1=CC[C@@](CC1)(C(=O)OC)[C@]2(CCCC2=C)C |
Kanonische SMILES |
CC1=CCC(CC1)(C(=O)OC)C2(CCCC2=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


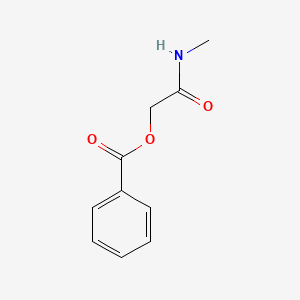
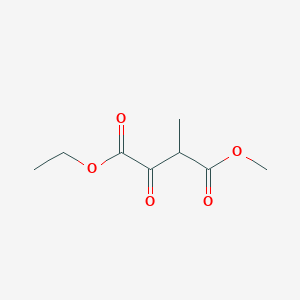
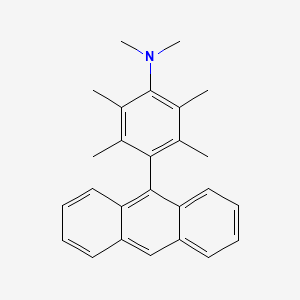
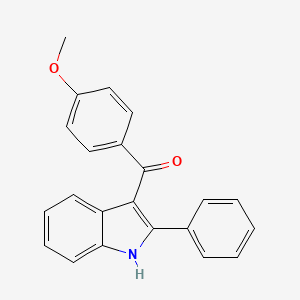

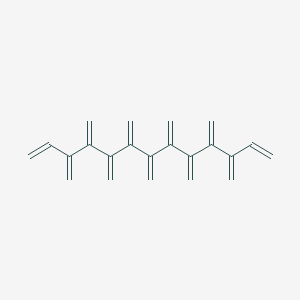
![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)
![Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-](/img/structure/B14330599.png)

![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
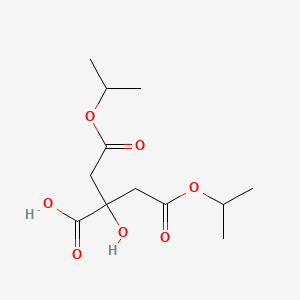
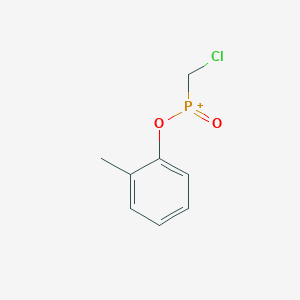
![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
